The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is an organic molecule characterized by its complex structure, which includes a chromene backbone, a furan moiety, and a carbamoyl group. The compound is cataloged under the CAS number 1327177-45-6 and has a molecular weight of 403.394 g/mol. Its molecular formula is C22H17N3O5. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be classified as a chromene derivative, which is a class of compounds known for their diverse biological activities. Chromenes are often found in natural products and synthetic compounds, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial effects. The specific arrangement of functional groups in this compound suggests potential interactions with various biological targets, making it a subject of research in pharmacology and medicinal chemistry .
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide typically involves multiple steps:
The molecular structure of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide can be represented as follows:
The structural features include:
The InChI key for this compound is InChI=1S/C22H17N3O5/c23-20(27)13-3-6-15(7-4-13)25-22-18(21(28)24-12-17-2-1-9-29-17)10-14-5-8-16(26)11-19(14)30-22/h1-11,26H,12H2,(H2,23,27)(H,24,28) .
The compound can undergo various chemical reactions typical for its structural features:
The mechanism of action for (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the carbamoyl and hydroxyl groups may facilitate binding to active sites on proteins or nucleic acids, influencing their activity. Computational models suggest that this compound may exhibit anticancer properties by modulating cell signaling pathways associated with tumor growth and survival .
While specific physical properties such as density and boiling point are not available for this compound, general properties include:
The potential applications of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide include:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1